N-(4-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinyl}-6-methylpyrimidin-2-yl)benzenesulfonamide
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Overview
Description
N~1~-(4-{2-[2-(2,4-DICHLOROPHENOXY)ACETYL]HYDRAZINO}-6-METHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a pyrimidinyl group, and a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{2-[2-(2,4-DICHLOROPHENOXY)ACETYL]HYDRAZINO}-6-METHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with 6-methyl-2-pyrimidinyl chloride under controlled conditions to form the pyrimidinyl hydrazide. Finally, the pyrimidinyl hydrazide is reacted with benzenesulfonyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{2-[2-(2,4-DICHLOROPHENOXY)ACETYL]HYDRAZINO}-6-METHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N~1~-(4-{2-[2-(2,4-DICHLOROPHENOXY)ACETYL]HYDRAZINO}-6-METHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(4-{2-[2-(2,4-DICHLOROPHENOXY)ACETYL]HYDRAZINO}-6-METHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby inhibiting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.
Sulfonamide derivatives: Compounds with a sulfonamide group, used as antibiotics and in other therapeutic applications.
Uniqueness
N~1~-(4-{2-[2-(2,4-DICHLOROPHENOXY)ACETYL]HYDRAZINO}-6-METHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H17Cl2N5O4S |
---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
N-[4-[2-[2-(2,4-dichlorophenoxy)acetyl]hydrazinyl]-6-methylpyrimidin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H17Cl2N5O4S/c1-12-9-17(23-19(22-12)26-31(28,29)14-5-3-2-4-6-14)24-25-18(27)11-30-16-8-7-13(20)10-15(16)21/h2-10H,11H2,1H3,(H,25,27)(H2,22,23,24,26) |
InChI Key |
GKYLCEKWEDVINO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=CC=C2)NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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